molecular formula C17H18ClNO2S B6440121 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide CAS No. 2549051-46-7

2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide

Cat. No.: B6440121
CAS No.: 2549051-46-7
M. Wt: 335.8 g/mol
InChI Key: DOVCNAWVWYESRL-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group linked via an acetamide bridge to a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene core.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21)8-3-6-15-13(17)7-9-22-15/h1-2,4-5,7,9,21H,3,6,8,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVCNAWVWYESRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(C1)(CNC(=O)CC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map the compound to specific biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound.

Biological Activity

The compound 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide represents a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClNO3C_{21}H_{24}ClNO_3, with a molecular weight of approximately 373.88 g/mol. The structure features a chlorophenyl group and a tetrahydro-benzothiophene moiety, which are significant for its biological properties.

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Comparison

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-71.8
Compound BHeLa2.5
Target CompoundMCF-7TBDTBD

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is crucial for the development of effective chemotherapeutic agents.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Benzothiophene Derivatives : A study demonstrated that certain benzothiophene derivatives exhibited cytotoxic effects on the MCF-7 breast cancer cell line, with IC50 values ranging from 1.8 to 4.5 µM. The study highlighted the importance of substituents on the benzothiophene ring in enhancing biological activity .
  • Antiviral Potential : Some derivatives have also been tested for antiviral activity, showing efficacy against viral replication in vitro. This suggests a broader pharmacological profile for compounds similar to 2-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of thiophene-based compounds. Modifications in side chains and functional groups can significantly influence potency and selectivity against various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 2-(2-Chlorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)acetamide
  • Core: Quinoline with a pyrazole substituent.
  • The absence of a hydroxy group may reduce solubility .
Compound B : N-[(2-Chlorophenyl)Methyl]-2-Quinazolin-4-ylsulfanylacetamide
  • Core : Quinazoline with a sulfanyl (-S-) linker.
  • The 2-chlorophenyl is directly methylated here, altering steric interactions .
Compound C : 2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide
  • Core: Dihydrothienopyrimidine with a 4-chlorophenyl group.
  • Key Differences : The 4-chlorophenyl substitution (vs. 2-chlorophenyl) and oxo group on the pyrimidine ring may influence binding orientation. The sulfanyl linker could enhance reactivity but reduce bioavailability .

Substituent and Functional Group Comparisons

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Tetrahydrobenzothiophene 2-Chlorophenyl, hydroxy Acetamide, -OH
N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-[4-(Methylsulfanyl)Phenyl]Acetamide Dihydropyrazole Methylsulfanyl, phenyl Acetamide, -SMe
Methyl 2-(2-Chlorophenyl)-2-(4,5,6,7-Tetrahydrothieno[3,2-c]Pyridin-5-yl)Acetate Hydrochloride Tetrahydrothienopyridine 2-Chlorophenyl, methyl ester Ester, Cl
2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(2,5-Dimethylphenyl)Acetamide Cyclopentathienopyrimidine 4-Chlorophenyl, dimethylphenyl Sulfanyl, acetamide
Notable Observations :
  • Hydroxy vs.
  • Chlorophenyl Position : 2-Chlorophenyl (target) vs. 4-chlorophenyl (Compound C) alters steric and electronic interactions. Ortho-substitution may hinder rotation, affecting binding pocket fit .
  • Heterocyclic Saturation: Partial saturation in the benzothiophene core (target) vs. fully aromatic quinoline (Compound A) impacts conformational flexibility and metabolic stability .

Bond Length and Conformational Analysis

highlights bond length variations in similar acetamides:

  • C1–C2 : 1.501 Å (target) vs. 1.53 Å in N-(4-bromophenyl)acetamide derivatives.
  • N1–C2: 1.347 Å (target) vs. 1.30 Å in analogs.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 2-chlorophenyl group and benzothiophene core increase logP compared to pyrazole- or pyrimidine-based analogs, favoring blood-brain barrier penetration but risking solubility issues .
  • Metabolic Stability : The hydroxy group may undergo glucuronidation, while sulfanyl groups (e.g., Compound B) are prone to oxidation, affecting half-life .
  • Hydrogen Bonding : The hydroxy and acetamide groups in the target compound enhance interactions with polar residues in enzymes, contrasting with ester or methylsulfanyl substituents in analogs .

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